molecular formula C13H19N3S B1278608 (1-Benzylpiperidin-4-yl)thiourea CAS No. 196199-56-1

(1-Benzylpiperidin-4-yl)thiourea

Cat. No. B1278608
M. Wt: 249.38 g/mol
InChI Key: XAKQWJCBJYLSBD-UHFFFAOYSA-N
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Description

“(1-Benzylpiperidin-4-yl)thiourea” is a chemical compound with the CAS Number: 196199-56-1 . It has a molecular weight of 249.38 . The IUPAC name for this compound is N-(1-benzyl-4-piperidinyl)thiourea . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(1-Benzylpiperidin-4-yl)thiourea” is 1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1-Benzylpiperidin-4-yl)thiourea” is a powder that is stored at room temperature . It has a molecular weight of 249.38 .

Scientific Research Applications

  • Biological Applications and Elastase Inhibition

    • A study focused on a thiourea derivative with benzimidazole moiety, highlighting its properties related to elastase inhibition, antioxidant activity, and DNA binding ability. This compound showed promising results in both in silico and in vitro methodologies, indicating its potential for various biological applications (Arshad et al., 2020).
  • Ultrasound Promoted Synthesis and Characterization

    • Another study describes the synthesis of thiourea derivatives using ultrasound, a novel approach in chemical synthesis. This process involves characterizing these compounds through various techniques, including IR, NMR, and GC-MS, offering insights into the structural and chemical properties of such compounds (Odame et al., 2020).
  • Chemosensing and Antioxidant Studies

    • Acylthiourea derivatives, including ones structurally related to (1-Benzylpiperidin-4-yl)thiourea, were synthesized and characterized for their fluorescence emission, chemosensing abilities, and antioxidant activities. Molecular docking studies further explored their potential anti-inflammatory, antimalarial, and anti-tuberculosis properties (Kalaiyarasi et al., 2019).
  • In Vitro Cytotoxicity for Cancer Research

    • Research on 1-benzoyl-3-methyl thiourea derivatives evaluated their in vitro cytotoxicity against HeLa cell lines. This study contributes to understanding the potential anticancer activities of these compounds (Ruswanto et al., 2015).
  • Antimicrobial and Anti-Proliferative Activities

    • A study on 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, and related derivatives, including thiourea compounds, demonstrated significant antimicrobial and anti-proliferative activities against a range of bacteria, yeast, and human tumor cell lines. This highlights the potential of thioureas in developing new therapeutic agents (Al-Mutairi et al., 2019).
  • Molecular Docking and Enzyme Inhibition Studies

    • Thioureas are used as building blocks in synthesizing heterocyclic systems with extensive pharmacological activities. A study on the synthesis of ethyl 4-(3-benzoylthioureido) benzoates and their urease inhibitory activities, supplemented with molecular docking studies, provides insights into their mechanism of action (Saeed et al., 2014).

properties

IUPAC Name

(1-benzylpiperidin-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKQWJCBJYLSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445788
Record name (1-benzylpiperidin-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpiperidin-4-yl)thiourea

CAS RN

196199-56-1
Record name (1-benzylpiperidin-4-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Bielenica, K Stepien, A Sawczenko… - Letters in Drug …, 2017 - ingentaconnect.com
Background: Halogen-substituted thiourea derivatives exert well-documented antimicrobial, antiviral and anticancer properties. Objective: This work evaluates antimicrobial and …
Number of citations: 4 www.ingentaconnect.com
F Odame, EC Hosten, K Lobb, Z Tshentu - Journal of Molecular Structure, 2020 - Elsevier
Synthesis of some thiourea derivatives have been achieved by using ultrasound, the compounds have been characterised using IR, NMR, GC-MS and elemental analysis. The single …
Number of citations: 7 www.sciencedirect.com
M Shidore, J Machhi, K Shingala… - Journal of medicinal …, 2016 - ACS Publications
A novel series of hybrid molecules were designed and synthesized by fusing the pharmacophoric features of cholinesterase inhibitor donepezil and diarylthiazole as potential multitarget…
Number of citations: 88 pubs.acs.org
Z HUBICKI, M MAJDAN, D KOŁODYŃSKA… - phavi.umcs.pl
Nowadays the issues concerning technology and environmental protection are of great interest for numerous scientific centers all over the word. They are connected first of all with the …
Number of citations: 0 phavi.umcs.pl

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